Sterculic acid

概要

説明

ステルクル酸は、ステルクリア属(例えば、ステルクリア・フェティダなど)の植物の種子に多く含まれるシクロプロペン脂肪酸です 。この化合物は、シクロプロペン環を含む独特の構造で知られており、さまざまな科学分野で注目されています。

2. 製法

合成経路と反応条件: ステルクル酸の生合成は、18炭素のシス-モノ不飽和脂肪酸であるオレイン酸のリン脂質結合アルケンのシクロプロパン化から始まります 。この変換には、以下の2つの機構的なステップが含まれます。

求電子メチル化: S-アデノシルメチオニンを用いてカルボカチオン中間体を形成します。

生成物はジヒドロステルクル酸であり、その後、シス-二置換シクロプロパンをシクロプロペンに脱水素化することでステルクル酸に変換されます 。

工業的生産方法: ステルクル酸の工業的生産は、通常、ステルクリア・フェティダの種子からの抽出によって行われます。 種子は油を抽出するために処理され、その後、精製および単離技術によってステルクル酸が得られます 。

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of sterculic acid begins with the cyclopropanation of the alkene of phospholipid-bound oleic acid, an 18-carbon cis-monounsaturated fatty acid . This transformation involves two mechanistic steps:

Electrophilic Methylation: Using S-adenosyl methionine to form a carbocationic intermediate.

Cyclization: Loss of a proton mediated by a cyclopropane-fatty-acyl-phospholipid synthase enzyme.

The product, dihydrothis compound, is then converted to this compound by dehydrogenation of the cis-disubstituted cyclopropane to cyclopropene .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the seeds of Sterculia foetida. The seeds are processed to extract the oil, which is then subjected to purification and isolation techniques to obtain this compound .

化学反応の分析

反応の種類: ステルクル酸は、以下を含むさまざまな化学反応を起こします。

酸化: ステルクル酸は、対応するエポキシドやその他の酸化誘導体に変換されます。

還元: 還元反応により、ステルクル酸は飽和類似体に変換されます。

置換: シクロプロペン環は、さまざまな求核剤との置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: パラジウムカーボンを触媒とした水素化。

置換: アミンやチオールなどの求核剤は、穏やかな条件下で使用できます。

主要な生成物:

酸化: エポキシドおよびヒドロキシル化誘導体。

還元: 飽和脂肪酸。

置換: さまざまな官能基を持つシクロプロペン誘導体。

4. 科学研究における用途

ステルクル酸は、科学研究において数多くの用途があります。

化学: シクロプロペン化学と反応を研究するためのモデル化合物として使用されます。

生物学: 脂肪酸代謝に関与する酵素であるステアロイルCoAデサチュラーゼの阻害における役割について研究されています.

科学的研究の応用

Key Mechanisms:

- Inhibition of Lipid Biosynthesis : Sterculic acid significantly reduces the synthesis of monoenic fatty acids and alters the composition of triacylglycerols in various organisms, including bacteria such as Rhodococcus opacus .

- Antioxidant Effects : It has been shown to mitigate reactive oxygen species (ROS)-mediated apoptosis in retinal pigment epithelial cells, suggesting its potential as an antioxidant agent .

Medical Applications

The therapeutic applications of this compound extend across various medical conditions:

2.1. Retinal Disorders

Research indicates that this compound may protect against age-related macular degeneration (AMD) by preventing cell death in retinal pigment epithelium (RPE) cells. Studies have demonstrated that pretreatment with this compound inhibits apoptosis induced by fenretinide, a drug associated with oxidative stress .

2.2. Metabolic Syndromes

This compound has been proposed as a treatment for metabolic syndrome due to its ability to modulate lipid metabolism and improve insulin sensitivity without adversely affecting adipocyte differentiation .

2.3. Cancer

The compound has shown promise in cancer research, where its inhibitory effects on SCD can potentially suppress tumor growth and promote apoptosis in malignant cells . However, some studies also suggest that it may have dual roles depending on the context of use .

2.4. Inflammation

This compound has demonstrated efficacy in treating inflammation associated with conditions like atherosclerosis and Alzheimer's disease by modulating inflammatory pathways and reducing angiogenesis .

3.1. Retinal Protection

A study focused on human RPE cells revealed that this compound pretreatment reduced apoptosis and improved cell viability under oxidative stress conditions induced by fenretinide . The findings suggest that this compound could serve as a therapeutic agent for retinal diseases.

3.2. Lipid Metabolism in Bacteria

In Rhodococcus opacus, this compound was shown to inhibit the synthesis of specific fatty acids, demonstrating its role in altering lipid profiles which could be leveraged for biotechnological applications .

作用機序

ステルクル酸は、主にステアロイルCoAデサチュラーゼ(SCD1)という酵素を阻害することによって作用します。 この酵素は、飽和脂肪酸からモノ不飽和脂肪酸の生合成を担当しています 。SCD1を阻害することにより、ステルクル酸は脂質代謝に影響を与え、さまざまな生理学的効果をもたらします。 さらに、ステルクル酸は抗炎症作用と網膜疾患における保護作用があります 。

類似化合物との比較

ステルクル酸は、そのシクロプロペン環構造のために独特です。類似の化合物には、以下が含まれます。

マルバル酸: 同じ植物科に存在する別のシクロプロペン脂肪酸です。

ジヒドロステルクル酸: ステルクル酸の飽和類似体です。

オレイン酸: ステルクル酸の生合成における前駆体となるモノ不飽和脂肪酸です.

ステルクル酸は、ステアロイルCoAデサチュラーゼに対する強力な阻害効果と、独特の生物学的活性を付与する独自の化学構造により、際立っています 。

生物活性

Sterculic acid (SA) is a cyclopropene fatty acid predominantly found in the seeds of Sterculia foetida. It has garnered attention for its diverse biological activities, primarily attributed to its role as an inhibitor of stearoyl-CoA desaturase (SCD). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Stearoyl-CoA Desaturase (SCD) : SA inhibits SCD, which is crucial for converting saturated fatty acids into monounsaturated fatty acids. This inhibition can lead to altered lipid metabolism and has implications for various diseases, including cancer and metabolic disorders .

- Antioxidant Properties : Recent studies indicate that this compound possesses antioxidant capabilities. It mitigates reactive oxygen species (ROS)-mediated apoptosis in human retinal pigment epithelial cells, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

- Modulation of Gene Expression : this compound influences the expression of genes related to lipid metabolism, cell survival, and inflammation. For instance, it alters the expression of genes involved in steroid biosynthesis and extracellular matrix regulation in retinal cells .

1. Cancer Treatment

This compound has shown promise in cancer research due to its ability to inhibit SCD activity. Overexpression of SCD has been linked to tumor aggressiveness in various cancers. Inhibition by SA may reduce cell proliferation and induce apoptosis in cancer cells such as prostate and lung cancer .

2. Metabolic Disorders

Research indicates that this compound may improve glucose tolerance and reduce blood pressure, making it a candidate for treating metabolic syndrome . Its effects on lipid profiles can also contribute to weight management.

3. Retinal Health

SA has demonstrated protective effects against retinal cell death induced by oxidative stress. It prevents fenretinide-induced apoptosis by modulating pathways associated with ROS generation and inflammatory responses . This suggests potential applications in treating age-related macular degeneration (AMD) and other retinal disorders.

Case Study 1: Inhibition of Fenretinide-Induced Apoptosis

A study investigated the effects of this compound on ARPE-19 cells (a human retinal pigment epithelial cell line) subjected to fenretinide treatment. The results showed that SA pretreatment significantly inhibited fenretinide-induced cytotoxicity, preserving cell viability and morphology. This effect was linked to reduced activation of apoptotic pathways mediated by ROS .

Case Study 2: Effects on Lipid Metabolism

In vitro studies using Rhodococcus opacus demonstrated that this compound methyl ester inhibited the synthesis of monoenic fatty acids and impacted the overall fatty acid composition within the cells. This highlights SA's role in modulating lipid biosynthesis pathways .

Summary Table of Biological Activities

特性

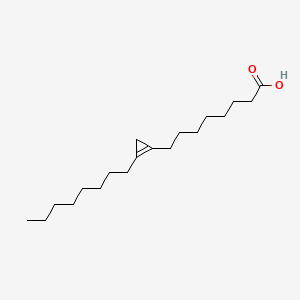

IUPAC Name |

8-(2-octylcyclopropen-1-yl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKPYLNZGDCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970445 | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-87-4, 55088-60-3 | |

| Record name | Sterculic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sterculic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERCULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STERCULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。